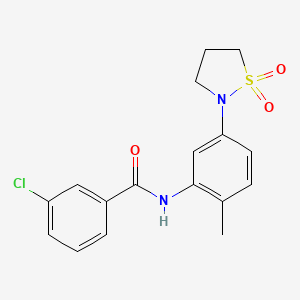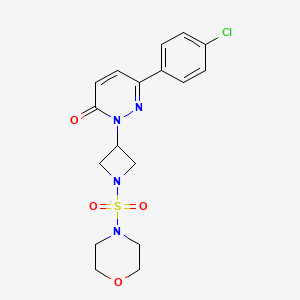
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. AZD6738 has been studied extensively for its potential application in cancer treatment, as it has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies.
Mécanisme D'action
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is a selective inhibitor of ATR, which prevents the activation of the DNA damage response pathway. When DNA is damaged, ATR is activated and phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), which in turn activates cell cycle checkpoints and DNA repair mechanisms. Inhibition of ATR prevents the activation of CHK1 and other downstream targets, leading to cell death in cancer cells that are reliant on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies. In vitro studies have demonstrated that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the cytotoxicity of ionizing radiation and several chemotherapeutic drugs, including gemcitabine, cisplatin, and topotecan. In vivo studies have also shown that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the antitumor activity of these agents in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is its selective inhibition of ATR, which makes it a promising target for cancer therapy. However, one limitation is that it may not be effective in all types of cancer. Additionally, the efficacy of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one may be limited by the development of resistance, which has been observed in some preclinical studies.
Orientations Futures
There are several future directions for the study of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one. One potential application is in combination with immunotherapy, as ATR inhibition has been shown to enhance the antitumor immune response in preclinical studies. Additionally, the development of biomarkers to identify patients who are most likely to benefit from 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one could improve its clinical efficacy. Finally, the development of more potent and selective ATR inhibitors could further improve the therapeutic potential of this class of drugs.
Méthodes De Synthèse
The synthesis of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been described in several publications. In brief, the synthesis involves the reaction of 4-chlorophenylhydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate 4-chlorophenylhydrazine diethyl (2-methyl-2-propenyl)phosphonate. This intermediate is then reacted with 2-(methylsulfonyl)ethanol and morpholine to form the final product, 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential application in cancer treatment. ATR is a key regulator of the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. Inhibition of ATR has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c18-14-3-1-13(2-4-14)16-5-6-17(23)22(19-16)15-11-21(12-15)27(24,25)20-7-9-26-10-8-20/h1-6,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARCHDRVSFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)
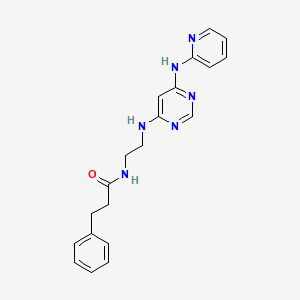
![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
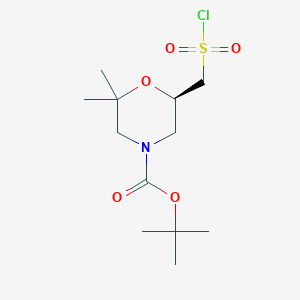
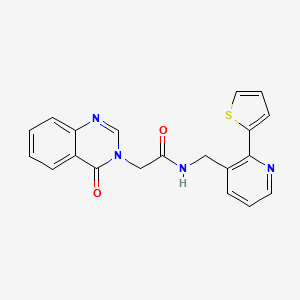
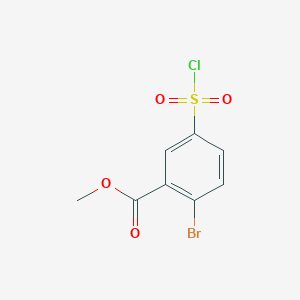
![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)

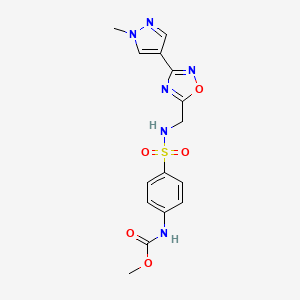
![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)
![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)
